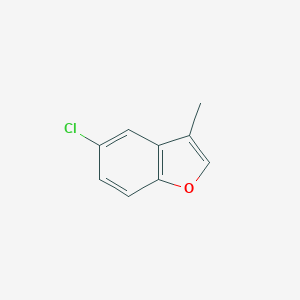
5-氯-3-甲基苯并呋喃
描述
5-Chloro-3-methylbenzofuran is an organic compound with the molecular formula C9H7ClO. It belongs to the class of benzofurans, which are heterocyclic compounds containing a fused benzene and furan ring.
Synthetic Routes and Reaction Conditions:
Cyclization of 2-chloro-3-methylphenol: One common method involves the cyclization of 2-chloro-3-methylphenol with an appropriate reagent to form the benzofuran ring.
Bromination and Subsequent Cyclization: Another method involves the bromination of 2-acetyl-5-chloro-3-methylbenzofuran followed by cyclization.
Industrial Production Methods: Industrial production methods often involve optimizing the above synthetic routes to achieve higher yields and cost-effectiveness. This may include the use of continuous flow reactors and advanced catalytic systems to streamline the process .
Types of Reactions:
Oxidation: 5-Chloro-3-methylbenzofuran can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert 5-chloro-3-methylbenzofuran into its reduced forms.
Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products:
Oxidation: Oxidized derivatives such as 5-chloro-3-methylbenzofuran-2-carboxylic acid.
Reduction: Reduced forms like 5-chloro-3-methylbenzofuran-2-ol.
Substitution: Substituted derivatives such as 5-methoxy-3-methylbenzofuran.
科学研究应用
5-Chloro-3-methylbenzofuran has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing potential pharmaceutical agents, including inhibitors of enzymes like aldose reductase, which are relevant for treating diabetic complications.
Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It serves as a probe in biological studies to investigate the interactions of benzofuran derivatives with various biological targets.
作用机制
Target of Action
Benzofuran compounds, which 5-chloro-3-methylbenzofuran is a derivative of, have been found to interact with various biological targets . For instance, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .
Mode of Action
Benzofuran derivatives have been shown to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The interaction of these compounds with their targets often results in changes at the molecular and cellular levels, leading to their observed biological effects .
Biochemical Pathways
Benzofuran derivatives are known to interact with a variety of biochemical pathways, influencing the chemical reactions of cells in various species and organs . The downstream effects of these interactions can vary widely, depending on the specific compound and its targets .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic potential .
Result of Action
Benzofuran derivatives are known to have a wide array of biological activities, leading to various molecular and cellular effects . For example, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .
相似化合物的比较
2-Bromoacetylbenzofuran: This compound is similar in structure but contains a bromine atom instead of chlorine.
5-Methoxy-3-methylbenzofuran: This derivative has a methoxy group instead of chlorine and exhibits different chemical and biological properties.
3-Methylbenzofuran: Lacking the chlorine atom, this compound serves as a simpler analog with distinct reactivity and applications.
Uniqueness: 5-Chloro-3-methylbenzofuran is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom influences its electronic properties and interactions with biological targets, making it a valuable compound for various applications .
属性
IUPAC Name |
5-chloro-3-methyl-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSSYXMLLXIOCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465365 | |
| Record name | 5-CHLORO-3-METHYLBENZOFURAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1125-41-3 | |
| Record name | 5-CHLORO-3-METHYLBENZOFURAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-chloro-3-methylbenzofuran as a scaffold in drug discovery?
A1: 5-Chloro-3-methylbenzofuran serves as a versatile building block in medicinal chemistry. Its derivatives have demonstrated promising biological activities, particularly as inhibitors of aldose reductase (AR) [, ]. AR is an enzyme implicated in the pathogenesis of diabetic complications, making its inhibitors potential therapeutic agents. Additionally, research has explored the antibacterial and antifungal properties of 5-chloro-3-methylbenzofuran derivatives [, ].
Q2: How do 5-chloro-3-methylbenzofuran derivatives inhibit aldose reductase, and what are the downstream effects of this inhibition?
A2: While the exact mechanism of action might vary depending on the specific derivative, research suggests that certain 5-chloro-3-methylbenzofuran derivatives act as potent and selective inhibitors of AR [, ]. By inhibiting AR, these compounds aim to block the excess glucose flux through the polyol pathway, a metabolic pathway that becomes hyperactive under diabetic conditions. This excessive glucose flux contributes to the accumulation of sorbitol and fructose in tissues, leading to diabetic complications.
Q3: What are the structural characteristics of 6-(5-chloro-3-methylbenzofuran-2-sulfonyl)-2H-pyridazin-3-one, and how do they relate to its potency as an AR inhibitor?
A3: 6-(5-chloro-3-methylbenzofuran-2-sulfonyl)-2H-pyridazin-3-one represents a specific 5-chloro-3-methylbenzofuran derivative exhibiting remarkable potency as a non-carboxylic acid, non-hydantoin AR inhibitor [, ]. Its structure features the 5-chloro-3-methylbenzofuran moiety linked to a pyridazinone ring via a sulfonyl group. This particular arrangement and the presence of specific substituents likely contribute to its high affinity for the AR enzyme, leading to potent inhibition.
Q4: Have any studies investigated the structure-activity relationships (SAR) of 5-chloro-3-methylbenzofuran derivatives?
A4: Yes, research has explored the SAR of 5-chloro-3-methylbenzofuran derivatives, particularly in the context of AR inhibition []. Studies have investigated the impact of modifying substituents on the benzofuran and pyridazinone rings, as well as altering the linker group. These modifications aimed to understand how different structural features influence the potency, selectivity, and pharmacokinetic properties of these inhibitors.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


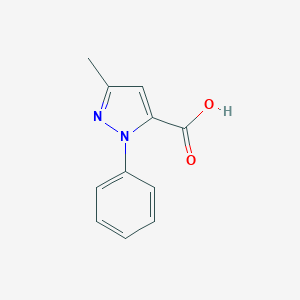
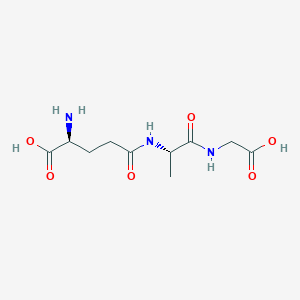
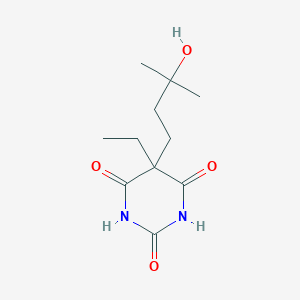
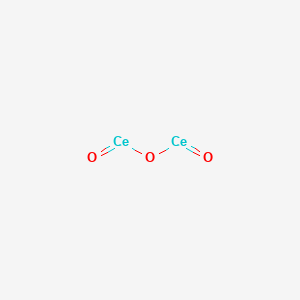
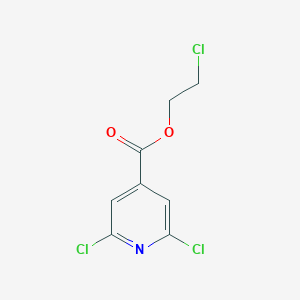
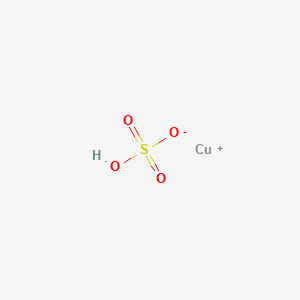
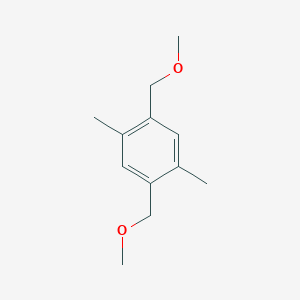
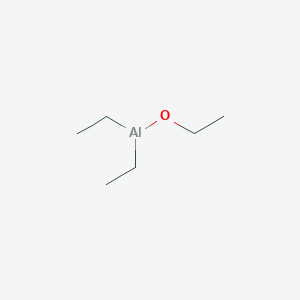
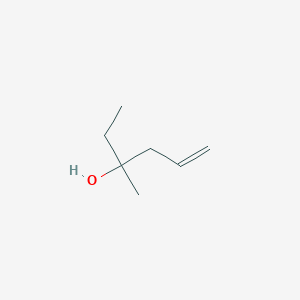
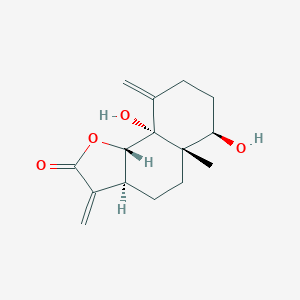
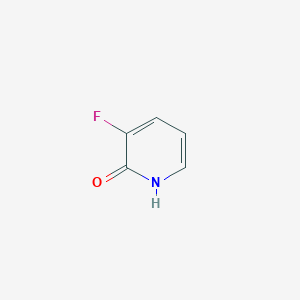
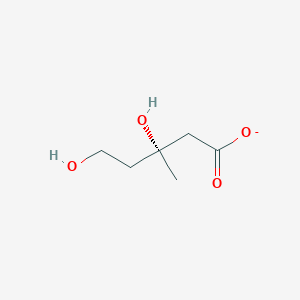
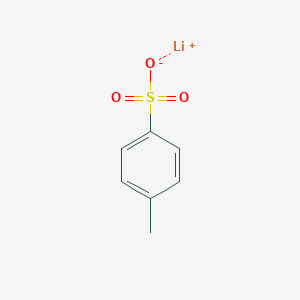
![[4-(3,3-Dimethyl-2-bicyclo[2.2.1]heptanyl)-3-methylbutyl] acetate](/img/structure/B75424.png)
